molecular formula C14H10O5 B1671442 Gentisin CAS No. 437-50-3

Gentisin

Cat. No. B1671442
CAS RN: 437-50-3
M. Wt: 258.23 g/mol
InChI Key: XOXYHGOIRWABTC-UHFFFAOYSA-N
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Description

Gentisin is a pigment with mutagenic activity that is isolated from the roots of Gentiana lutea . It has a molecular formula of C14H10O5 and a molecular weight of 258.23 .


Synthesis Analysis

Gentisin is naturally found in the roots of Gentiana lutea . A capillary electrophoresis method has been developed for the analysis of gentisin, isogentisin, and amarogentin in the roots of Gentiana lutea .


Molecular Structure Analysis

The molecular structure of Gentisin is characterized by a molecular formula of C14H10O5 and a molecular weight of 258.23 . It contains 31 bonds in total, including 21 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .


Chemical Reactions Analysis

Gentisin is analyzed using a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Physical And Chemical Properties Analysis

It has a molecular weight of 258.23 and a molecular formula of C14H10O5 . The InChI Key for Gentisin is XOXYHGOIRWABTC-UHFFFAOYSA-N .

Scientific Research Applications

Analysis of Gentisin in Herbal Preparations

Gentisin and its isomers, such as isogentisin, have been identified as key components in the roots of Gentiana lutea (yellow gentian), a herb used traditionally as a gastric stimulant. A novel capillary electrophoresis method was developed for analyzing these compounds in Gentiana lutea, highlighting their potential in monoamine oxidase inhibition and their contribution to the herb's gastric-roborant effects. This method offers a fast and simple way to analyze gentisin and its isomers in herbal preparations, emphasizing their importance in traditional medicine and potential pharmacological properties (Citová, Ganzera, Stuppner, & Solich, 2008).

Potential Role in Animal Nutrition

In the context of animal nutrition, gentisin, as part of gentian tincture derived from Gentiana lutea, is used as a sensory additive. Despite some concerns about the genotoxic potential of xanthones like gentisin, it is utilized in animal feed for its sensory properties. The safety of this additive for long-living animals and reproductive animals is still being evaluated, reflecting ongoing research into the broader applications and implications of gentisin in animal health and nutrition (Bampidis et al., 2023).

Gentisin's Role in Food Additives

Gentian root extract, containing gentisin, is used as a bitter food additive in Japan. The chemical characterization of this extract, including gentisin and isogentisin, provides insights into its use in the food industry. The analysis of these compounds in gentian root extract underscores their significance in food technology, particularly in flavoring and sensory enhancement of food products (Amakura et al., 2016).

Safety And Hazards

Gentisin should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

The future research directions for Gentisin could involve the development of newly discovered compounds and therapeutic uses, understanding of the structure—activity relationship, and establishment of harmonious and effective medicinal herb standards .

properties

IUPAC Name

1,7-dihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXYHGOIRWABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195907
Record name Gentisin
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.3 mg/mL at 16 °C
Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gentisin

CAS RN

437-50-3
Record name Gentisin
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Record name Gentisin
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Record name Gentisin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dihydroxy-3-methoxyxanthen-9-one
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Record name GENTISIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

273 - 275 °C
Record name Gentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
893
Citations
I Citová, M Ganzera, H Stuppner… - Journal of separation …, 2008 - Wiley Online Library
… gentisin, isogentisin, and amarogentin in roots of Gentiana lutea (yellow gentian), an herb traditionally used as gastric stimulant. Gentisin … Direct diode array detection at 260 nm (gentisin…
K Šavikin, N Menković, G Zdunić, T Stević… - … für Naturforschung C, 2009 - degruyter.com
… In the present study, isogentisin showed moderate antimicrobial activities with MIC values between 0.15 and 0.31 mg/ ml. Among the Gram-negative bacteria the most …
Number of citations: 84 www.degruyter.com
J Shinoda - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… , Perkin (J., 1898, 73, 1028) has indicated that gentisin should be represented by the … this communication is quite different from gentisin. The methyl group of gentisin is thus in a position …
Number of citations: 3 pubs.rsc.org
MJ Pettei, K Hostettmann - Journal of Chromatography A, 1978 - Elsevier
… Gentisin and isogentisin are useful markers in the chemotaxonomy of the … Gentisin is found in the roots of Gentiana lutea L., .a. well known European medicinal plant, and isogentisin …
Number of citations: 4 www.sciencedirect.com
J Mudrić, T Janković, K Šavikin, D Bigović… - Industrial Crops and …, 2020 - Elsevier
Perennial plant Gentiana lutea L. is used worldwide for the preparation of pharmaceutical and food products. Health benefits of G. lutea roots are associated with the presence of major …
Number of citations: 20 www.sciencedirect.com
I Morimoto, T Nozaka, F Watanabe, M Ishino… - Mutation …, 1983 - europepmc.org
The mutagenic activities of 2 hydroxyxanthones, gentisin and isogentisin, obtained from the … literature data for gentisin and isogentisin. At doses below 10 micrograms, S1 (gentisin) and …
Number of citations: 42 europepmc.org
S Akbar, S Akbar - Handbook of 200 Medicinal Plants: A Comprehensive …, 2020 - Springer
… Gentisin has been identified as the inhibitor of proliferation of vascular smooth muscle cells, that could be utilized to prevent restenosis [30]. The extract also protected against …
Number of citations: 0 link.springer.com
O Prakash, R Singh, S Kumar, S Srivastava… - J Ayurvedic Herb …, 2017 - innerpath.com.au
… , gentisin, iso-gentisin, gentinin and gentiamarin, bitter glycosides, together with gentianic acid (gentisin… of gentiopicrin and a colouring substance gentisin (gentianine) or gentlanic acid. …
Number of citations: 28 www.innerpath.com.au
AG Perkin - Journal of the Chemical Society, Transactions, 1898 - pubs.rsc.org
… , and, of the latter, euxanthone and gentisin were interesting for comparison, for it seemed probable that the position of the methoxy-group in gentisin could be thus determined. …
Number of citations: 8 pubs.rsc.org
M Ponticelli, L Lela, M Moles, C Mangieri, D Bisaccia… - Phytochemistry, 2022 - Elsevier
Over many years, natural products have been a source of healing agents and have exhibited beneficial uses for treating human diseases. The Gentiana genus is the biggest genus in …
Number of citations: 3 www.sciencedirect.com

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